molecular formula C17H19N3O2S B3013237 N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921802-29-1

N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B3013237
CAS No.: 921802-29-1
M. Wt: 329.42
InChI Key: ORCOYEMNCUBWJO-UHFFFAOYSA-N
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Description

N-(4-(2-((4-Ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound for research use. It features a molecular structure comprising a central thiazole ring, which is linked to a cyclopropanecarboxamide group and a 4-ethylphenyl moiety through an acetamide spacer. This structure is of significant interest in medicinal chemistry, particularly in the exploration of novel tyrosinase (TYR) inhibitors . Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, and its inhibitors are investigated as potential active ingredients in cosmetic formulations for skin-whitening, aiming to address hyperpigmentation disorders . While the specific activity of this compound requires experimental validation, its core scaffold is closely related to a class of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives that have demonstrated potent anti-tyrosinase activity and effective melanogenesis inhibition in both in vitro B16 cell models and in vivo zebrafish models . Researchers can utilize this compound as a chemical tool to study structure-activity relationships within this family of molecules, or as a building block for the synthesis of more complex derivatives. The product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-11-3-7-13(8-4-11)18-15(21)9-14-10-23-17(19-14)20-16(22)12-5-6-12/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCOYEMNCUBWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the thiazole intermediate with 4-ethylphenylamine.

    Formation of the Cyclopropane Carboxamide: The final step involves the reaction of the thiazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethyl group on the phenyl ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. Its thiazole component is known for enhancing the pharmacological profile of various drugs.

1. Anticancer Activity:
Studies have shown that compounds containing thiazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, a case study demonstrated that similar thiazole-based compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide may have similar effects .

2. Antimicrobial Properties:
Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. In vitro studies indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable case involved testing against Staphylococcus aureus and Escherichia coli, where significant inhibition was observed .

3. Neuroprotective Effects:
Recent investigations into neurodegenerative diseases suggest that thiazole-containing compounds may provide neuroprotective benefits. Research has indicated potential mechanisms involving the modulation of oxidative stress pathways and inflammation reduction, which are critical in conditions like Alzheimer's disease .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

1. Cancer Therapy:
The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

2. Antibiotic Development:
With rising antibiotic resistance, exploring new antimicrobial agents from thiazole derivatives could be vital for future drug development.

3. Neurological Disorders:
The potential neuroprotective effects warrant further research into its application for treating neurodegenerative disorders.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of compounds similar to this compound:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Antimicrobial EffectsInhibited growth of Staphylococcus aureus
NeuroprotectionReduced oxidative stress in neurodegenerative models

Mechanism of Action

The mechanism of action of N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its 4-ethylphenyl group and cyclopropanecarboxamide moiety. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Key Features Substituents Yield (%) Pharmacological Activity Key Data
Target Compound Thiazole, cyclopropanecarboxamide, acetamide linker 4-ethylphenyl N/A Inferred CNS activity Requires NMR/MS confirmation
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide Similar core; methyl vs. ethyl group p-tolyl (4-methylphenyl) N/A Not specified CAS: 923139-08-6
Compound 44 (N-(4-(4-(2-methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide Pyridinyl substituent; polar methoxyethoxy group 2-methoxyethoxy pyridinyl 43 Prion disease research 1H NMR, MS (ESI)
Compound 13 (Coumarin-linked thiazole derivative) Coumarin-thiazole hybrid; dichlorophenyl group 2,4-dichlorophenyl 64 α-Glucosidase inhibition IR: 2923 cm⁻¹; MS: m/z 446.30 [M]⁺
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide Benzo[d]thiazole core; chloro substituent 4-chlorobenzo[d]thiazole N/A Research chemical CAS: 77414-54-1; Purity: 95%
Key Observations:

Polar substituents (e.g., methoxyethoxy in Compound 44 ) may increase solubility but reduce CNS penetration. Halogenated derivatives (e.g., Compound 13 and the chlorobenzo[d]thiazole compound ) exhibit distinct electronic profiles, influencing receptor binding and metabolic stability.

Replacing thiazole with benzo[d]thiazole (as in ) alters aromatic stacking interactions, which could affect target affinity.

Spectroscopic Confirmation:
  • IR/NMR Data :
    • The absence of C=O stretches in triazole derivatives (as in ) highlights the importance of spectral validation for tautomerism. For the target compound, key signals would include:
  • Cyclopropane protons: δ ~0.8–1.5 ppm (multiplet) in ¹H-NMR.
  • Thiazole NH: δ ~11–12 ppm.
    • MS (ESI) data for analogues (e.g., m/z 446.30 for Compound 13 ) provide benchmarks for molecular ion confirmation.

Pharmacological and Pharmacokinetic Insights

  • The ethyl group may enhance blood-brain barrier penetration compared to polar substituents.
  • Enzyme Inhibition : Thiazole-acetamide hybrids (e.g., Compound 13 ) show α-glucosidase inhibition, suggesting the target compound could be repurposed for metabolic disorders with structural optimization.
  • Metabolic Stability : The cyclopropane ring’s rigidity may reduce oxidative metabolism, as seen in similar scaffolds .

Biological Activity

N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a cyclopropanecarboxamide group, and a substituted phenyl group. Its molecular formula is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S with a molecular weight of 468.6 g/mol. The structural characteristics of this compound are significant for its biological interactions.

PropertyValue
Molecular FormulaC23H24N4O3S
Molecular Weight468.6 g/mol
CAS Number941891-91-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring may facilitate binding to biological targets, while the cyclopropane carboxamide group enhances the compound’s specificity and affinity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiosemicarbazones derived from related structures have shown potent cytotoxic effects against various tumor cell lines, including glioblastoma multiforme and breast adenocarcinoma.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic potential of thiosemicarbazones against brain and breast tumor cells in vitro. Results indicated that these compounds presented powerful cytotoxic and antiproliferative activities at low concentrations (nanomolar range), inducing apoptosis through mechanisms involving oxidative stress .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Thiazole derivatives are known for their broad-spectrum antimicrobial activity, which can be attributed to their ability to inhibit bacterial growth and replication.

Research Findings on Antimicrobial Activity
A study highlighted the synthesis of various thiazole derivatives, including those similar to our compound, which exhibited significant antibacterial properties against multiple strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

Compound NameBiological ActivityReference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineAnticancer
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideAntimicrobial
2-acetylpyridine-derived thiosemicarbazonesCytotoxic against tumors

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, and how can intermediates be characterized?

A common approach involves coupling cyclopropanecarboxamide with a thiazole precursor. For example, describes synthesizing analogous thiazol-2-yl cyclopropanecarboxamides via Suzuki-Miyaura cross-coupling using pinacolboronate intermediates and brominated aromatic substrates (e.g., bromopyridines) under palladium catalysis . Key intermediates should be characterized via 1H^1H-NMR (e.g., aromatic protons at δ 7.20–8.30 ppm, NH signals at δ 9.00–10.50 ppm) and 13C^{13}C-NMR (carbonyl carbons at δ 160–170 ppm, cyclopropane carbons at δ 10–25 ppm) . Low yields (e.g., 6–43% in ) highlight the need for optimization via solvent selection (e.g., ethanol or DMF) or catalyst tuning .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Core characterization includes:

  • FT-IR : Confirm amide C=O (1690–1710 cm1^{-1}) and thiazole C-S-C (748 cm1^{-1}) .
  • 1H^1H-NMR : Identify thiazole protons (δ 7.20–7.60 ppm), cyclopropane CH2_2 (δ 1.10–2.90 ppm), and amide NH (δ 9.00–10.50 ppm) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs. For example, highlights prion disease models for thiazole-carboxamide derivatives, suggesting in vitro protein misfolding assays (e.g., RT-QuIC) and in vivo murine models . Antitumor activity screening (e.g., MTT assays against cancer cell lines) could follow methods in , where quinazolinone-thioacetamide derivatives showed IC50_{50} values <10 μM .

Advanced Research Questions

Q. How can low synthetic yields of this compound be addressed?

Low yields (e.g., 6% in ) may arise from steric hindrance at the thiazole-cyclopropane junction. Strategies include:

  • Catalyst optimization : Use Pd(OAc)2_2 with SPhos ligand for improved coupling efficiency .
  • Solvent effects : Replace ethanol with DMA or THF to enhance intermediate solubility .
  • Temperature control : Conduct reactions under microwave irradiation (80–120°C) to reduce side-product formation .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • DFT calculations : Assess cyclopropane ring strain (bond angles ~60°) and electron density distribution at the amide carbonyl (e.g., LUMO localization) to predict nucleophilic attack sites .
  • Molecular docking : Map interactions between the thiazole moiety and biological targets (e.g., prion proteins) using AutoDock Vina .

Q. How can contradictory spectral data (e.g., unexpected 13C^{13}C13C-NMR shifts) be resolved?

Unexpected shifts (e.g., cyclopropane carbons at δ 30 ppm instead of δ 10–25 ppm) may indicate conformational flexibility or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., used XRD to confirm bond angles and torsion angles) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent variation : Modify the 4-ethylphenyl group (e.g., replace with halogenated or methoxy-substituted aryl groups) to assess impact on bioactivity .
  • Bioisosteric replacement : Substitute the cyclopropane ring with aziridine or oxetane to evaluate metabolic stability .

Q. How can eco-friendly synthesis protocols be developed for this compound?

demonstrates green synthesis of carboxamide derivatives using ethanol as solvent and room-temperature stirring. Apply similar principles by:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) .
  • Catalyst recycling : Use immobilized Pd nanoparticles on silica gel to reduce heavy metal waste .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • HPLC-MS stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours; monitor degradation via retention time shifts .
  • DSC/TGA : Measure thermal decomposition profiles (e.g., onset at >200°C indicates solid-state stability) .

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